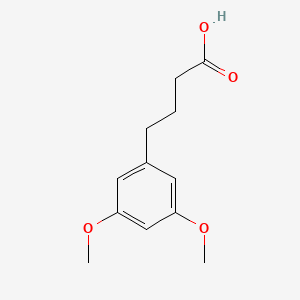

4-(3,5-Dimethoxyphenyl)butanoic acid

Description

Contextualization within Butanoic Acid Derivatives Research

Butanoic acid, also known as butyric acid, and its derivatives are the subject of extensive research due to their diverse biological activities. Butanoic acid itself is a short-chain fatty acid with known roles in cellular processes, but its therapeutic potential can be limited by a short half-life. biointerfaceresearch.com Consequently, chemists have synthesized numerous derivatives to enhance its stability and biological effects.

Research into these derivatives spans several therapeutic fields:

Histone Deacetylase (HDAC) Inhibition: Butyric acid derivatives are recognized as inhibitors of histone deacetylase, an activity linked to anti-tumor effects. Aberrant HDAC activity is associated with the development of certain cancers, making HDAC inhibitors a key area of investigation. nih.gov

Antimicrobial and Antiviral Agents: The butanoic acid scaffold has been utilized as a starting point for developing new antimicrobial and antiviral agents. biointerfaceresearch.comnih.gov This is particularly relevant in the face of growing antibiotic resistance. nih.gov

Cardiovascular Applications: Certain derivatives, such as phenoxybutanoic acids, have been synthesized and evaluated as potent endothelin antagonists, which show potential for treating cardiovascular diseases like pulmonary arterial hypertension. nih.gov

Metabolic and Inflammatory Conditions: Butyrate (B1204436) and its derivatives have demonstrated positive effects in conditions such as hypercholesterolemia, insulin resistance, and cerebral ischemia. nih.govconsensus.app They can also play a role in stimulating immunomodulatory activity and suppressing inflammation. nih.gov

The following table summarizes key research areas for butanoic acid derivatives:

| Research Area | Therapeutic Target/Application | Significance |

|---|---|---|

| Oncology | Histone Deacetylase (HDAC) Inhibition | Potential anti-tumor effects in certain cancers. nih.gov |

| Infectious Diseases | Antimicrobial and Antiviral Agents | Development of new drugs to combat resistant pathogens. biointerfaceresearch.comnih.gov |

| Cardiovascular Disease | Endothelin Receptor Antagonists | Potential treatments for hypertension. nih.gov |

| Metabolic Disorders | Modulation of Insulin Resistance and Hypercholesterolemia | Management of metabolic syndromes. nih.govconsensus.app |

| Immunology | Anti-inflammatory and Immunomodulatory Effects | Treatment of inflammatory conditions. nih.gov |

Significance of Dimethoxyphenyl Moieties in Chemical Biology Research

The dimethoxyphenyl group is a common structural feature in a vast number of biologically active compounds, both natural and synthetic. The inclusion of methoxy (B1213986) groups on a phenyl ring significantly alters the molecule's electronic and physicochemical properties, which in turn influences its biological activity.

The strategic placement of methoxy groups can:

Enhance Binding Affinity: Methoxy groups can act as hydrogen bond acceptors, which can lead to stronger and more stable interactions between the molecule (ligand) and its biological target, such as a protein or receptor. researchgate.net

Modify Physicochemical Properties: The methoxy group can impact a compound's lipophilicity (fat-solubility), which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net This influences how a compound moves through and persists in the body.

Serve as Key Synthetic Intermediates: Dimethoxybenzene derivatives are valuable building blocks in the synthesis of more complex pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral medications. nih.gov

Influence Receptor Selectivity: In fields like neuroscience, the presence and position of methoxy groups on a phenyl ring can determine a compound's affinity and selectivity for specific neurotransmitter receptors, such as serotonin (5-HT) receptors. acs.orgnih.gov

The dimethoxyphenyl moiety is a core component of many important compounds, as highlighted in the table below:

| Compound Class/Example | Structural Feature | Significance in Research |

|---|---|---|

| Resveratrol Derivatives | Dimethoxybenzene | Investigated for powerful antioxidant properties that help eliminate free radicals. nih.gov |

| DOx family of compounds | 2,5-Dimethoxyphenyl | Used as research tools to study serotonin 5-HT₂ receptors due to their high affinity and selectivity. acs.orgnih.gov |

| Backbone Amide Linker (BAL) | 3,5-Dimethoxyphenoxy | A related structure, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, is an important tool ("linker") for the solid-phase synthesis of peptides. mdpi.comsemanticscholar.org |

| Isoquinoline Precursors | Dimethoxybenzene | Used in the synthesis of isoquinolines, which have applications as sedatives, antidepressants, and antimicrobial agents. nih.gov |

By possessing both the versatile butanoic acid chain and the functionally significant dimethoxyphenyl group, 4-(3,5-Dimethoxyphenyl)butanoic acid represents a compound with potential for exploration in various scientific domains, leveraging the established importance of its constituent parts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-(3,5-dimethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C12H16O4/c1-15-10-6-9(4-3-5-12(13)14)7-11(8-10)16-2/h6-8H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

CHWWRATTZAKCQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CCCC(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3,5 Dimethoxyphenyl Butanoic Acid

Established Synthetic Routes for Phenylbutanoic Acid Scaffolds

The construction of the 4-phenylbutanoic acid core can be achieved through various well-established synthetic organic reactions. These methods often involve the formation of a key carbon-carbon bond between a phenyl ring and a four-carbon chain.

Friedel-Crafts acylation is a powerful and widely used method for the synthesis of aryl ketones, which can serve as precursors to phenylbutanoic acid derivatives. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the formation of an acylium ion, which then acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com The resulting ketone can be subsequently reduced to the corresponding alkane to yield the desired phenylbutanoic acid scaffold. organic-chemistry.org For instance, the acylation of an appropriately substituted benzene (B151609) derivative with succinic anhydride would yield a 4-aryl-4-oxobutanoic acid, which can then be reduced to the target 4-arylbutanoic acid.

Several variations and improvements to the classical Friedel-Crafts acylation have been developed, including the use of milder catalysts and greener reaction conditions to enhance the efficiency and applicability of this reaction. organic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation for Phenylbutanoic Acid Precursors

| Acylating Agent | Aromatic Substrate | Lewis Acid | Product Type | Reference |

| Succinic anhydride | Anisole | AlCl₃ | 4-(4-methoxyphenyl)-4-oxobutanoic acid | google.com |

| Acyl chloride | Arene | AlCl₃ | Monoacylated arene | sigmaaldrich.com |

| Carboxylic acid | Aromatic ether | Methanesulfonic acid/Graphite | Regioselective acylated ether | organic-chemistry.org |

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. libretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orguwindsor.ca

In the context of synthesizing phenylbutanoic acid analogs, the Suzuki-Miyaura coupling can be employed to construct the biaryl core of more complex derivatives or to introduce the phenyl group onto a pre-existing butanoic acid chain. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. uwindsor.catcichemicals.com

The catalytic cycle typically involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 2: Key Features of the Suzuki-Miyaura Cross-Coupling Reaction

| Feature | Description | Reference(s) |

| Catalyst | Typically a Palladium(0) complex | libretexts.org |

| Coupling Partners | Organoboron compound and an organic halide or triflate | libretexts.orguwindsor.ca |

| Base | Required for the transmetalation step | libretexts.org |

| Advantages | Mild conditions, high functional group tolerance, commercial availability of reagents | uwindsor.catcichemicals.com |

Beyond Friedel-Crafts and Suzuki-Miyaura reactions, other coupling methodologies can be adapted for the synthesis and derivatization of butanoic acid scaffolds. These methods offer alternative strategies for C-C bond formation and functional group introduction.

Decarboxylative cross-coupling reactions have emerged as a modern strategy for C-C bond formation, utilizing carboxylic acids as readily available and stable substrates. ruhr-uni-bochum.de This approach avoids the need for pre-functionalized organometallic reagents. Additionally, methods for coupling carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are well-established for forming amide bonds, which can be useful for further derivatization. thermofisher.comnih.gov

The choice of coupling reaction will depend on the specific target molecule, the availability of starting materials, and the desired functional group compatibility.

Stereoselective Synthesis of Chiral 4-(3,5-Dimethoxyphenyl)butanoic Acid Derivatives

The introduction of chirality into the this compound scaffold is of significant interest for the development of enantiomerically pure compounds with specific biological activities. Asymmetric synthesis provides a direct route to these chiral molecules.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as alkenes, ketones, and imines, to their corresponding chiral products. wikipedia.org This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the hydrogenation reaction. wikipedia.orgajchem-b.com

For the synthesis of chiral 4-phenylbutanoic acid derivatives, asymmetric hydrogenation can be applied to a suitable unsaturated precursor. For example, the hydrogenation of a β-aryl-α,β-unsaturated carboxylic acid or ester can yield the corresponding chiral saturated butanoic acid derivative with high enantioselectivity. rsc.org Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed catalysts for these transformations. hilarispublisher.com

Table 3: Asymmetric Hydrogenation for Chiral Acid Synthesis

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| α-Arylacrylic Acids | [Rh(cod)Cl]₂/(R,R)-L2 | (S)-2-Arylpropanoic acid | up to 94% | rsc.org |

| γ-Aryl α,γ-Dioxobutyric Acid Esters | Ferrocene-based chiral ligands | Chiral γ-aryl-α-hydroxy-γ-oxobutyric acid esters | up to 95.5% | researchgate.net |

| Ethyl 2-oxo-4-phenylbutanoate | Dihydrocinchonidine modified catalyst | (R)-2-hydroxy-4-phenylbutanoate | up to 94% | researchgate.net |

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This rearrangement can be a key step in the synthesis of chiral β-amino acids, which are valuable building blocks in medicinal chemistry. hilarispublisher.comnih.gov

Starting from a chiral carboxylic acid derivative, a sequence involving amide formation followed by a Hofmann rearrangement can lead to the corresponding chiral β-amino acid. The stereochemical integrity of the chiral center is typically retained during the rearrangement process. The intermediate isocyanate can be trapped with various nucleophiles to afford carbamates or other derivatives. wikipedia.org

While not a direct synthesis of this compound itself, this methodology is highly relevant for the preparation of chiral β-amino acid derivatives that incorporate the phenylbutanoic acid scaffold. nih.gov

Chiral Resolution Techniques for Enantiopure Intermediates

The synthesis of enantiomerically pure compounds often requires the separation of racemic mixtures, a process known as chiral resolution. For intermediates in the synthesis of derivatives of this compound, several established techniques can be employed to isolate the desired enantiomer.

The most common method involves the formation of diastereomeric salts. wikipedia.org This process entails reacting the racemic carboxylic acid intermediate with an enantiomerically pure chiral base, such as a chiral amine. libretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility. libretexts.org This difference allows for their separation through methods like fractional crystallization. Once separated, the chiral auxiliary (the base) is removed, yielding the enantiopure acid. The choice of the resolving agent is crucial and often determined empirically. wikipedia.org

Another powerful technique is enzymatic kinetic resolution. This method utilizes enzymes, typically lipases, which exhibit high stereoselectivity. researchgate.netmdpi.com The enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic ester intermediate could be subjected to enzymatic hydrolysis, where the enzyme preferentially hydrolyzes one enantiomer to the carboxylic acid, allowing for the separation of the remaining ester and the newly formed acid. mdpi.com The efficiency of enzymatic resolution is often high, providing products with excellent enantiomeric excess. researchgate.netmdpi.com

Chiral chromatography is another effective method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov While highly effective, this method can be more costly for large-scale preparations compared to crystallization-based methods. nih.gov

Table 1: Chiral Resolution Techniques

Click to view data

| Technique | Principle | Common Reagents/Materials | Separation Method |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Chiral amines (e.g., brucine, (R/S)-1-phenylethylamine), Chiral acids (e.g., tartaric acid). wikipedia.orglibretexts.org | Fractional Crystallization |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. mdpi.com | Lipases (e.g., Candida antarctica lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase). researchgate.netnih.gov | Chromatography, Extraction |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Chiral Stationary Phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). | High-Performance Liquid Chromatography (HPLC) |

Chemical Reactivity and Further Transformations of this compound

The structure of this compound offers several sites for chemical modification: the butanoic acid chain, the carboxylic acid group, and the dimethoxy-substituted phenyl ring.

Oxidation Reactions of the Butanoic Acid Chain

The aliphatic butanoic acid chain can undergo oxidation. Depending on the specific carbon atom targeted and the oxidizing agent used, different products can be obtained. For instance, oxidation of the benzylic position (the carbon adjacent to the phenyl ring) could potentially yield a ketone. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically employed for such transformations. smolecule.com The reaction conditions, including temperature and solvent, would need to be carefully controlled to achieve the desired product and avoid over-oxidation or cleavage of the chain. The oxidation of a related compound, 4-oxo-4-phenyl butanoic acid, has been studied using reagents like tripropylammonium (B8586437) fluorochromate, resulting in the formation of benzoic acid, which indicates cleavage of the butanoic chain under certain oxidative conditions. derpharmachemica.com

Table 2: Oxidation Reactions

Click to view data

| Oxidizing Agent | Potential Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO4) | Ketones or Aldehydes | smolecule.com |

| Chromium Trioxide (CrO3) | Ketones or Aldehydes | smolecule.com |

| Tripropylammonium Fluorochromate (TriPAFC) | Chain cleavage products (e.g., benzoic acid derivatives) | derpharmachemica.comorientjchem.org |

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. smolecule.com This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose, converting the carboxylic acid into the corresponding 4-(3,5-dimethoxyphenyl)butan-1-ol. libretexts.org It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids directly. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Table 3: Reduction of Carboxylic Acid Group

Click to view data

| Reducing Agent | Product | Reactivity Note |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | 4-(3,5-dimethoxyphenyl)butan-1-ol | Highly effective for reducing carboxylic acids. libretexts.org |

| Sodium Borohydride (NaBH4) | No reaction | Not strong enough to reduce carboxylic acids. libretexts.org |

| Borane-Tetrahydrofuran (BH3:THF) | 4-(3,5-dimethoxyphenyl)butan-1-ol | Effective alternative to LiAlH4. rsc.org |

Nucleophilic Substitution Reactions on the Methoxy-Substituted Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The phenyl ring of this compound contains two methoxy (B1213986) groups, which are electron-donating. These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. masterorganicchemistry.com Therefore, nucleophilic substitution on this ring is generally unfavorable under standard SNAr conditions. nih.govbyjus.com For such a reaction to proceed, harsh conditions or a different reaction mechanism, such as one involving an aryne intermediate, would likely be required.

Esterification Reactions for Analog and Prodrug Preparation

Esterification of the carboxylic acid group is a common strategy for the preparation of analogs and prodrugs. researchgate.net Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body. Esterification can modify the physicochemical properties of a compound, such as its solubility, lipophilicity, and permeability, potentially improving its bioavailability. nih.gov

The most straightforward method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Other methods involve activating the carboxylic acid first. For example, the acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl2), which then readily reacts with an alcohol. organic-chemistry.org Coupling agents like dicyclohexylcarbodiimide (DCC) can also be used to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.org Enzymatic methods, often using lipases, can also be employed for highly selective esterification under mild conditions. mdpi.com

Table 4: Esterification Methods

Click to view data

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H2SO4) | Equilibrium-controlled reaction requiring removal of water. |

| Via Acid Chloride | 1. SOCl2 or (COCl)2 2. Alcohol, Base | Two-step process via a highly reactive intermediate. |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions, suitable for sensitive substrates. nih.gov |

| Enzymatic Esterification | Alcohol, Lipase | High selectivity and mild, environmentally friendly conditions. mdpi.com |

Amide Formation and Related Functionalization Reactions

Similar to esterification, the formation of amides from the carboxylic acid group is a key transformation for creating a diverse range of analogs. The amide bond is a fundamental functional group in many biologically active molecules. nih.gov

Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling reagents are widely used to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.govlibretexts.org Boron-based reagents, such as boric acid derivatives, have also been developed as catalysts for direct amidation under milder conditions. nih.govdiva-portal.org These methods allow for the efficient coupling of this compound with a wide variety of primary and secondary amines to generate a library of amide derivatives.

Table 5: Amide Formation Reagents

Click to view data

| Coupling Reagent System | Typical Components | Key Features |

|---|---|---|

| Carbodiimides | EDC or DCC, often with HOBt or DMAP | Widely used, reliable, and effective for many substrates. nih.govlibretexts.org |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU with a non-nucleophilic base (e.g., DIPEA) | Highly efficient and fast, often used in peptide synthesis. nih.gov |

| Phosphonium (B103445) Salts | BOP, PyBOP with a non-nucleophilic base | Effective for sterically hindered amines and acids. |

| Boron-Based Catalysts | Boric acid, Arylboronic acids | Catalytic method for direct amidation, often requires heat and water removal. diva-portal.org |

Preclinical Biological Activity and Mechanistic Investigations of 4 3,5 Dimethoxyphenyl Butanoic Acid Derivatives

Modulation of Cellular Processes and Enzyme Activities

Derivatives of 4-(3,5-dimethoxyphenyl)butanoic acid have been investigated for their ability to interact with and modulate various enzymes and cellular receptors. These interactions underpin the compound's potential therapeutic effects by influencing key pathways involved in cell signaling, gene expression, and metabolism.

While direct enzymatic assays on this compound were not prominently found in the searched literature, its structural components are characteristic of known histone deacetylase (HDAC) inhibitors. Butanoic acid (butyrate) is a well-established short-chain fatty acid with HDAC inhibitory action. biointerfaceresearch.com Its anti-tumor functions are largely attributed to this activity. biointerfaceresearch.com A closely related structural analog, 4-phenylbutyric acid (4-PBA), has also been confirmed to function as an HDAC inhibitor. researchgate.netnih.gov

The mechanism of action for these related compounds involves the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. mdpi.com HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. nih.govnih.gov By inhibiting HDACs, compounds like butyrate (B1204436) and 4-PBA cause an accumulation of acetylated histones, which "opens" the chromatin structure and facilitates the transcription of various genes. nih.gov This can lead to the induction of cell cycle arrest, apoptosis (programmed cell death), and differentiation in cancer cells. nih.govnih.gov

Specifically, 4-PBA has been shown to inhibit HDAC5 expression in C2C12 myotubes. nih.gov This leads to the hyperacetylation of histone H3 at the myocyte enhancer factor 2 (MEF2) binding site on the GLUT4 promoter, enhancing gene expression. nih.gov The implications of HDAC inhibition are significant, particularly in oncology, where several HDAC inhibitors have been approved for cancer therapy. nih.govmdpi.com They can modulate the balance between pro- and anti-apoptotic proteins, upregulate pathways that lead to tumor cell death, and stabilize tumor suppressor proteins. nih.gov

Table 1: HDAC Inhibitory Activity of Compounds Structurally Related to this compound

| Compound | Target | Observed Effect | Implication | Source |

|---|---|---|---|---|

| Butanoic Acid (Butyrate) | Histone Deacetylases (HDACs) | Inhibits HDAC activity, leading to hyperacetylation of histones. | Anti-tumor effects, induction of apoptosis. | biointerfaceresearch.com |

| 4-Phenylbutyric Acid (4-PBA) | HDAC5 | Suppresses HDAC5 expression, leading to increased histone H3 acetylation at the GLUT4 promoter. | Increased GLUT4 gene expression. | nih.gov |

| Trimethoxyphenyl-based Hybrids | HDAC1, 2, 4, 6, 8 | Designed as dual EGFR/HDAC inhibitors with potent activity. Hybrid 4b showed IC50 values of 0.148 µM (HDAC1) and 0.06 µM (HDAC6). | Potential anti-cancer agents. | mdpi.com |

The modulation of gene expression is a direct consequence of the HDAC inhibitory activity of butanoic acid derivatives. nih.gov Butyrate is known to induce profound changes in the global gene expression profiles of cells, with a significant number of regulated genes being associated with the control of the cell cycle and apoptosis. nih.gov This alteration of gene expression provides the molecular basis for the wide-ranging effects of butyrate on cellular processes. nih.gov

Inhibition of HDACs can alter the acetylation status and stability of non-histone proteins as well, including crucial transcription factors that regulate cell survival and proliferation. nih.gov For instance, the activation of GPR109A (a receptor for butyrate) in cancer cells leads to apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the cell cycle regulator cyclin D1. nih.gov This demonstrates a clear link between the initial molecular interaction and the resulting cellular behavior.

The effects of these compounds on gene expression ultimately manifest as significant changes in cellular function. Butyrate and its derivatives have established roles in modulating cell differentiation, proliferation, and motility, with the most potent effects being the induction of cell cycle arrest and apoptosis. nih.gov The investigation of 4-PBA showed that its suppression of HDAC5 directly led to increased binding of the transcription factor MEF2A to the GLUT4 promoter, a clear example of a specific gene being upregulated by this mechanism. nih.gov

This compound is a structural derivative of butyrate, which is a known endogenous agonist for the G protein-coupled receptor 109A (GPR109A). biointerfaceresearch.comnih.gov This receptor is also activated by niacin (vitamin B3). nih.gov GPR109A is expressed in various tissues, and its activation leads to diverse biological outcomes depending on the cell type. nih.gov

In colon cells, GPR109A functions as a tumor suppressor by inducing apoptosis and potentiating anti-inflammatory pathways. nih.gov Activation of the receptor by agonists like butyrate or niacin can trigger programmed cell death through the activation of caspases and pro-apoptotic proteins (e.g., Bax, Bim) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Survivin). nih.gov Other diet-derived phenolic acids, such as hippuric acid and 3-(3-hydroxyphenyl) propionic acid, have also been suggested to exert effects through GPR109A. researchgate.netdntb.gov.ua

Molecular modeling and simulation studies indicate that the binding of agonists like niacin and hippuric acid to GPR109A involves key interactions with residues in the transmembrane helices and extracellular loops of the receptor. dntb.gov.uanih.gov Given the structural necessity of the butanoic acid backbone for GPR109A activation by its natural ligand, it is plausible that this compound could also interact with this receptor, representing a key mechanism for its biological activity.

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. niscpr.res.inresearchgate.net It is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. niscpr.res.in Therefore, the inhibition of urease is a therapeutic strategy for treating infections and related gastrointestinal diseases. niscpr.res.innih.gov Various classes of compounds, including hydroxamic acids, thioureas, and phosphorodiamidates, have been investigated as urease inhibitors. nih.govresearchgate.net However, based on a review of the available scientific literature, no studies detailing the direct inhibition of the urease enzyme by this compound or its derivatives have been reported.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. jpp.krakow.pl There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological "housekeeping" functions, and COX-2, which is inducible and primarily responsible for producing prostaglandins at sites of inflammation. nih.gov

Direct enzymatic inhibition studies on this compound were not identified. However, compelling research on the closely related compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active component found in Korean cabbage kimchi, provides significant insight into a potential mechanism of action. nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was found to significantly suppress the expression of the inducible COX-2 enzyme. nih.govresearchgate.net This is distinct from the mechanism of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which typically act by directly binding to and inhibiting the enzyme's catalytic activity. jpp.krakow.pl By reducing the amount of COX-2 enzyme produced during an inflammatory response, HDMPPA effectively decreases the production of pro-inflammatory prostaglandins. nih.gov This suggests that derivatives of this compound may exert their anti-inflammatory effects by modulating the gene expression of inflammatory enzymes rather than through direct competitive inhibition.

Anti-Inflammatory Potential and Immunomodulation

The potential of this compound derivatives as anti-inflammatory and immunomodulatory agents is supported by multiple lines of preclinical evidence derived from closely related compounds. The activity of these molecules appears to be multifactorial, stemming from their ability to modulate key inflammatory pathways and enzyme expression. nih.govmdpi.com

A primary mechanism contributing to this potential is the suppression of pro-inflammatory mediators. nih.gov As demonstrated with the related compound HDMPPA, these molecules can significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated immune cells like microglia. nih.govresearchgate.net This is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Furthermore, the anti-inflammatory effects are linked to the modulation of critical intracellular signaling pathways. nih.gov HDMPPA has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a master regulator of inflammatory gene expression. nih.govresearchgate.net This inhibition prevents the transcription of numerous pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov The compound also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway, both of which are central to the inflammatory response. nih.gov

The potential for HDAC inhibition and GPR109A activation, as discussed in previous sections, also contributes significantly to the immunomodulatory profile. HDAC inhibitors can alter the expression of inflammatory genes, while GPR109A activation in immune cells has been linked to anti-inflammatory effects. nih.govmdpi.com Collectively, these mechanistic investigations suggest that this compound and its derivatives possess a strong potential for mitigating inflammation through the coordinated suppression of inflammatory enzymes, mediators, and signaling cascades.

Table 2: Effects of a Related Propionic Acid Derivative (HDMPPA) on Inflammatory Markers

| Marker/Pathway | Effect of HDMPPA Treatment | Cell Model | Source |

|---|---|---|---|

| Nitric Oxide (NO) Production | Significantly Suppressed | LPS-stimulated BV2 microglia | nih.gov |

| Prostaglandin E2 (PGE2) Production | Significantly Suppressed | LPS-stimulated BV2 microglia | nih.gov |

| iNOS Expression | Suppressed | LPS-stimulated BV2 microglia | nih.gov |

| COX-2 Expression | Suppressed | LPS-stimulated BV2 microglia | nih.govresearchgate.net |

| TNF-α & IL-1β (Cytokines) | Expression and Secretion Attenuated | LPS-stimulated BV2 microglia | nih.gov |

| NF-κB Activation | Inhibited | LPS-stimulated BV2 microglia | nih.govresearchgate.net |

| MAPKs & PI3K/Akt Phosphorylation | Suppressed | LPS-stimulated BV2 microglia | nih.gov |

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) in in vitro Models

While direct studies on this compound are limited, research on structurally similar compounds provides insights into its potential anti-inflammatory properties. A closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects in in vitro models. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA significantly suppressed the production of pro-inflammatory mediators. nih.govresearchgate.net This included a marked reduction in the expression and secretion of key pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net The anti-inflammatory effects of HDMPPA were attributed to its ability to block nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and PI3K/Akt signaling pathways. nih.govresearchgate.net

Butyric acid, the parent compound of butanoic acid, and its derivatives have also been shown to modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines. mdpi.com These compounds can suppress the production of TNF-α and IL-6, further supporting the potential for derivatives like this compound to exhibit similar activities. mdpi.com The mechanism often involves the inhibition of inflammatory signaling pathways, leading to a dampened inflammatory response. nih.govresearchgate.net

A study on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, another related compound, demonstrated marked inhibition of prostaglandin biosynthesis in carrageenin-induced rat pleurisy, indicating a potent anti-inflammatory effect on the acute phase of inflammation. nih.gov

Table 1: Effect of HDMPPA on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglial Cells

| Treatment | TNF-α Secretion | IL-1β Secretion |

|---|---|---|

| Control | Baseline | Baseline |

| LPS | Significantly Increased | Significantly Increased |

Note: This table is a qualitative representation based on the findings reported in the cited literature. nih.govresearchgate.net

Modulation of Macrophage Activity

The modulation of macrophage activity is a key aspect of the anti-inflammatory effects of butanoic acid derivatives. Macrophages play a central role in the inflammatory process, and their activation state can determine the outcome of an immune response. Neuropeptides and neurohormones have been shown to modulate the capacity of macrophages to achieve a tumoricidal state. nih.gov

While direct evidence for this compound is not available, the anti-inflammatory properties of the related compound HDMPPA in microglial cells (which are the resident macrophages of the central nervous system) suggest a modulatory effect on macrophage function. nih.govresearchgate.net By inhibiting the production of pro-inflammatory mediators in microglia, HDMPPA can shift these cells towards a less inflammatory phenotype. nih.govresearchgate.net This modulation is crucial in neuroinflammatory conditions where microglial activation contributes to neuronal damage.

Furthermore, long-chain n-3 polyunsaturated fatty acids are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and decrease the production of inflammatory mediators in macrophages, shifting the balance from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. nih.gov This general principle of macrophage modulation by fatty acid derivatives could extend to compounds like this compound.

Antiproliferative and Antiviral Activities (Preclinical in vitro focus)

The L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer cells and is crucial for their growth and proliferation by transporting essential amino acids. uef.finih.gov This makes LAT1 a promising target for anticancer therapies. uef.finih.gov While specific studies on this compound as a LAT1 inhibitor are not prevalent in the reviewed literature, the development of other small molecules targeting this transporter highlights the potential of this therapeutic strategy.

For instance, the LAT1 inhibitor JPH203 has been shown to suppress the growth of various cancer cells, including castration-resistant prostate cancer and medulloblastoma. nih.govnih.gov JPH203 acts as a competitive and non-transportable inhibitor of LAT1. researchgate.netresearchgate.net The inhibition of LAT1 disrupts amino acid homeostasis within cancer cells, leading to the suppression of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation. nih.govnih.gov This ultimately results in cell cycle arrest and apoptosis. uef.fi

The butanoic acid scaffold is present in various molecules with demonstrated biological activity, and its derivatives are being explored for their anticancer potential. nih.govnih.govmdpi.com The synthesis of various derivatives of butanoic acid and related structures is an active area of research for the development of new anticancer agents. nih.govnih.govmdpi.com

The butanoic acid scaffold has shown promise in the development of radiotheranostic agents, which combine diagnostic imaging and therapy. A radioiodinated derivative of 4-(p-iodophenyl)butanoic acid has been developed and evaluated for SPECT (Single Photon Emission Computed Tomography) imaging of estrogen receptor (ER)-positive breast cancer. nih.gov This compound was modified with an albumin-binding ligand to improve its metabolic stability and enhance its tumor-targeting ability. nih.gov

In vitro studies demonstrated that this radiolabeled butanoic acid derivative exhibited significantly higher uptake in ER-positive MCF-7 cells compared to ER-negative MDA-MB-231 cells. nih.gov This specific uptake could be blocked by an ER antagonist, confirming its target specificity. nih.gov These findings suggest that the butanoic acid backbone can be effectively utilized to design and develop targeted radiopharmaceuticals for both imaging and therapy of cancers. The potential to chelate various radioisotopes to such scaffolds opens up possibilities for creating a range of radiotheranostic agents.

Table 2: In vitro Uptake of a Radioiodinated 4-(p-Iodophenyl)Butanoic Acid Derivative

| Cell Line | Estrogen Receptor Status | Uptake of Radiotracer |

|---|---|---|

| MCF-7 | Positive | High |

| MDA-MB-231 | Negative | Low |

Note: This table is a qualitative representation based on the findings reported in the cited literature. nih.gov

Butanoic acid and its derivatives have been recognized for their potential antiviral activities. biointerfaceresearch.com The butanoic acid scaffold has been utilized in the design of new antiviral agents. biointerfaceresearch.com For instance, 4-substituted 2,4-dioxobutanoic acids have been identified as inhibitors of the influenza virus endonuclease, a key enzyme in viral replication. nih.gov These compounds have demonstrated efficacy in inhibiting influenza virus replication in both in vitro and in vivo models. nih.gov

While direct antiviral studies on this compound were not identified in the provided search results, the broader class of butanoic acid derivatives has shown promise against various viruses. biointerfaceresearch.comontosight.ai The mechanism of action can vary, with some compounds targeting specific viral enzymes, while others may interfere with the viral life cycle at different stages. nih.govmdpi.com The structural diversity that can be achieved with the butanoic acid scaffold allows for the development of compounds with activity against a range of viruses. biointerfaceresearch.com

Antioxidant Mechanisms and Regulation of Oxidative Stress Response

Similar to its anti-inflammatory properties, the antioxidant potential of this compound can be inferred from studies on the closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). researchgate.netnih.gov HDMPPA has been shown to possess significant antioxidant activity. researchgate.netnih.gov It effectively scavenges free radicals, as demonstrated by its 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, and inhibits the oxidative modification of low-density lipoprotein (LDL). researchgate.netnih.gov

The antioxidant mechanism of such phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group on the aromatic ring, thereby neutralizing free radicals and terminating oxidative chain reactions. In the context of HDMPPA, its antioxidative effect was shown to prevent the development of aortic atherosclerosis in a preclinical model, partly by suppressing the generation of vascular reactive oxygen species (ROS). researchgate.netnih.gov

Furthermore, the anti-inflammatory effects of HDMPPA in microglial cells were associated with a significant reduction in the formation of intracellular ROS. nih.govresearchgate.net This suggests that the compound can directly mitigate oxidative stress, which in turn contributes to its anti-inflammatory actions by preventing the activation of redox-sensitive inflammatory signaling pathways.

Free Radical Scavenging Activity (e.g., DPPH Assay)

The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. For context, the IC50 values of some natural and synthetic compounds with antioxidant properties are presented in the table below.

| Compound/Extract | DPPH Radical Scavenging Activity (IC50) | Reference |

| Methanol extract of Syzygium aqueum leaves | 9.71 µg/mL | nih.gov |

| Ethyl acetate (B1210297) extract of Syzygium aqueum leaves | 38.69 µg/mL | nih.gov |

| Methanol extract of Syzygium aqueum stem bark | 12.86 µg/mL | nih.gov |

| Ethyl acetate extract of Syzygium aqueum stem bark | 24.55 µg/mL | nih.gov |

| Vitamin C (positive control) | <200 µg/mL | nih.gov |

This table presents data for compounds structurally related or used as a reference to contextualize the potential activity of this compound derivatives.

Involvement in Oxidative Stress Response Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is implicated in the pathogenesis of numerous diseases. The nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a critical cellular defense mechanism against oxidative stress msjonline.orgmdpi.com. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes msjonline.orgmdpi.com.

Several natural and synthetic compounds have been shown to modulate the Nrf2/Keap1 pathway, thereby enhancing the cellular antioxidant response cetjournal.itnih.govnih.gov. For instance, 2′,3′-dihydroxy-4′,6′-dimethoxychalcone (DDC), a compound containing a dimethoxyphenyl moiety, has been shown to activate the Nrf2 system by interacting with thiol groups on Keap1 cetjournal.it. This interaction weakens the Keap1-Nrf2 association, leading to Nrf2 stabilization and the subsequent expression of protective genes cetjournal.it. While direct evidence for the involvement of this compound in these pathways is yet to be established, the presence of the dimethoxyphenyl group suggests a potential for such activity.

Receptor Antagonism Studies (e.g., Angiotensin-II Receptors)

The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure, and its dysregulation is a key factor in the development of hypertension. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor msjonline.org. Consequently, AT1 receptor antagonists are an important class of antihypertensive drugs msjonline.org.

Structure Activity Relationship Sar Studies of 4 3,5 Dimethoxyphenyl Butanoic Acid Derivatives

Impact of Methoxy (B1213986) Group Positions and Number on Biological Activity and Specificity

The number and position of methoxy (-OCH₃) groups on the phenyl ring are critical determinants of a molecule's electronic properties, steric profile, and metabolic stability, which collectively influence its biological activity and target specificity. While direct SAR studies on 4-(3,5-dimethoxyphenyl)butanoic acid are not extensively published, principles can be drawn from related methoxy-substituted compounds.

The position of the methoxy group can significantly alter a compound's spatial structure and bioavailability. mdpi.com For instance, in a study of methoxy-substituted β-diketone copper complexes, changing the methoxy group from the ortho to the para position resulted in complexes with distinct three-dimensional structures. mdpi.com This structural modification can alter selectivity for biological targets and the way the molecule fits into active sites. mdpi.com Similarly, research on radiolabeled phosphonium (B103445) cations showed that the ortho-methoxy derivative exhibited faster clearance from non-target organs compared to meta- and para-isomers, suggesting a strong positional effect on pharmacokinetics.

Furthermore, the electronic nature of the substituent replacing the methoxy group plays a vital role. In a series of curcumin (B1669340) analogues, replacing the methoxy group with an electron-donating hydroxyl group (-OH) or a weakly deactivating bromine (-Br) atom retained or slightly improved anti-inflammatory activity. rsc.org Conversely, substitution with a strong electron-withdrawing nitro group (-NO₂) rendered the compound inactive. rsc.org This indicates that the electronic influence of the substituent at this position is crucial for the molecule's anti-inflammatory effects.

The 3,5-dimethoxy substitution pattern on the parent compound provides two electron-donating groups, which can influence the reactivity of the phenyl ring and its interaction with biological targets. These groups also act as hydrogen bond acceptors, a feature discussed in section 6.5.

Table 1: Influence of Methoxy Group Position and Substitution on Biological Properties of Related Compounds

| Compound Class | Modification | Observed Effect | Reference |

|---|---|---|---|

| β-Diketone Copper Complexes | Methoxy group position (ortho vs. para) | Alters spatial structure, bioavailability, and target selectivity. | mdpi.com |

| 18F-labeled Phosphonium Cations | Methoxy group position (ortho, meta, para) | ortho-isomer showed the most favorable pharmacokinetics for imaging. | |

| Curcumin Analogues | Methoxy group replaced by -OH, -Br | Anti-inflammatory activity was retained or enhanced. | rsc.org |

| Curcumin Analogues | Methoxy group replaced by -NO₂ | Compound became inactive. | rsc.org |

| 4-Phenylbutyric Acid Derivatives | Addition of a para-methoxy group | Increased inhibitory activity against protein aggregation. | researchgate.net |

Role of the Carboxylic Acid Moiety in Target Binding and Functional Interactions

The carboxylic acid (-COOH) moiety is a cornerstone of the biological activity of many arylalkanoic acids. pharmacy180.com Its primary role is to act as an anchor at the biological target's binding site through a combination of hydrogen bonds and ionic interactions. researchgate.net

In many enzyme active sites, the anionic carboxylate (-COO⁻) can form strong salt bridges with positively charged amino acid residues like arginine (Arg) or lysine (B10760008) (Lys). researchgate.net Simultaneously, the carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, engaging in a network of interactions with residues such as tyrosine (Tyr) and serine (Ser). researchgate.net For example, in the cyclooxygenase (COX) enzyme, the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) is known to form critical hydrogen bonds and ion pairs with Arg-120 and Tyr-355 at the base of the active site. researchgate.net

The indispensability of this acidic group is often demonstrated by its modification. Esterification or conversion to an amide often leads to a significant decrease or complete loss of biological activity, as these modifications prevent the crucial ionic and hydrogen bonding interactions. pharmacy180.com In some therapeutic agents, a tetrazole ring is used as a bioisostere for the carboxylic acid group. This group mimics the acidic and spatial properties of the carboxylic acid, allowing it to perform a similar anchoring function at the receptor site.

Table 2: Potential Interactions of the Carboxylic Acid Moiety at a Biological Target Site

| Interaction Type | Moiety Group | Potential Binding Partner (Amino Acid Residue) |

|---|---|---|

| Ionic Interaction (Salt Bridge) | Carboxylate (-COO⁻) | Arginine (Arg), Lysine (Lys) |

| Hydrogen Bond Donor | Carboxyl (-OH) | Serine (Ser), Tyrosine (Tyr), Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond Acceptor | Carbonyl (C=O) | Arginine (Arg), Serine (Ser), Tyrosine (Tyr) |

Influence of Aliphatic Chain Length and Substitutions on Biological Efficacy

The four-carbon butanoic acid chain serves as a flexible spacer connecting the aromatic ring to the essential carboxylic acid group. Its length, conformation, and substitution pattern can significantly impact biological efficacy.

The length of the aliphatic chain is a critical parameter. For arylalkanoic acids, a specific distance between the aromatic ring and the acidic center is often required for optimal activity. pharmacy180.com Lengthening or shortening the chain can misalign the key functional groups within the target's binding site, reducing efficacy. The flexibility of the chain allows the molecule to adopt a favorable conformation for binding, but this flexibility can be constrained by substitutions.

A phenomenon known as the "odd-even effect" is observed in molecules with aliphatic chains, where physical properties like melting point and molecular planarity vary depending on whether the chain has an odd or even number of carbon atoms. mdpi.com Molecules with an even number of methylene (B1212753) groups tend to adopt a more planar, all-trans conformation, while those with an odd number are often non-planar with gauche conformations. mdpi.comnih.gov These conformational differences can affect how the molecule packs in a crystal lattice and how it interacts with a receptor, potentially influencing biological activity. nih.gov

Introducing substituents on the aliphatic chain can also modulate activity. For example, adding a methyl group to the carbon atom adjacent to the aromatic ring (the α-carbon) in arylalkanoic acids often enhances anti-inflammatory activity. pharmacy180.com A study on a lipophilic derivative of 4-phenylbutyric acid found that adding an isopropyl group at the 2-position made the compound 2- to 10-fold more effective at preventing protein aggregation than the parent compound. nih.govbiu.ac.il

Table 3: The "Odd-Even Effect" on Aliphatic Chain Properties

| Number of CH₂ Groups | Typical Conformation | Consequence | Reference |

|---|---|---|---|

| Even (e.g., Butanoic) | Planar, all-trans | More ordered packing | mdpi.comnih.gov |

| Odd (e.g., Propanoic, Pentanoic) | Non-planar, gauche | Less ordered packing, often lower melting points | mdpi.comnih.gov |

Effects of Halogenation on Ligand Binding, Lipophilicity, and Selectivity

Halogenation, the substitution of a hydrogen atom with a halogen (F, Cl, Br, I), is a common strategy in medicinal chemistry to modulate a drug's properties. Adding halogens to the phenyl ring of this compound derivatives can affect ligand binding, lipophilicity, and target selectivity.

One of the primary effects of halogenation is an increase in lipophilicity (fat solubility). researchgate.net This can enhance a molecule's ability to cross cell membranes and reach its target. researchgate.net Studies have quantified this effect, showing that replacing a hydrogen atom with chlorine or a trifluoromethyl (-CF₃) group significantly enhances the partitioning of a molecule into a lipid membrane. researchgate.net This increased lipophilicity can lead to stronger binding at hydrophobic pockets within a receptor. nih.gov

Beyond simple lipophilicity, halogens can participate in specific non-covalent interactions known as "halogen bonds." In this interaction, the halogen atom acts as an electrophilic species, interacting with a Lewis base like an oxygen or nitrogen atom on the biological target. This provides an additional directional interaction that can enhance binding affinity and selectivity.

Table 4: General Effects of Halogenation on Molecular Properties

| Halogen Substitution | Effect on Lipophilicity | Effect on Permeability | Potential for Halogen Bonding | Reference |

|---|---|---|---|---|

| -Cl | Increases | Increases by ~2x | Yes | researchgate.net |

| -CF₃ | Increases significantly | Increases by ~9x | Yes | researchgate.net |

| -I | Greatest effect on solubility | - | Strong | nih.gov |

| -Br | Increases | - | Yes | nih.gov |

Significance of Hydrogen Bonding Functional Groups in SAR Elucidation

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to molecular recognition in biological systems. The functional groups on this compound and its derivatives provide multiple opportunities for hydrogen bonding, which is crucial for SAR elucidation.

The key hydrogen-bonding groups on the parent molecule are the two methoxy groups and the carboxylic acid.

Methoxy Groups (-OCH₃): The oxygen atoms of the methoxy groups are hydrogen bond acceptors. They can interact with hydrogen bond donors from the receptor, such as the -OH group of a serine or tyrosine residue or the -NH group of a peptide backbone.

Carboxylic Acid (-COOH): This group is particularly versatile. The hydroxyl (-OH) part can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. researchgate.net

Crystal structure analyses of related dimethoxybenzene and phenoxybutyric acid compounds confirm the prevalence of these interactions. nih.govmdpi.com Molecules often form intricate networks stabilized by O-H···O and C-H···O hydrogen bonds, either with other drug molecules or with solvent molecules like water. nih.gov These observed interactions provide a model for how these derivatives might bind to a biological target. The precise geometry and strength of these hydrogen bonds are critical for high-affinity binding and selectivity.

Table 5: Hydrogen Bonding Capabilities of Functional Groups

| Functional Group | Role in Hydrogen Bonding | Potential H-Bonding Partner on a Receptor |

|---|---|---|

| Carboxyl (-OH) | Donor | Oxygen (e.g., from Asp, Glu, Ser, Tyr) |

| Carbonyl (C=O) | Acceptor | Hydrogen on -OH or -NH groups (e.g., from Ser, Tyr, Arg, Lys) |

| Methoxy (-OCH₃) | Acceptor | Hydrogen on -OH or -NH groups (e.g., from Ser, Tyr, Arg, Lys) |

Correlation of Hydrophobicity with Biological Activity

Studies on various classes of molecules have demonstrated a clear, often linear, relationship between hydrophobicity and biological activity, up to a certain point. For a series of DNA-alkylating antitumor drugs, a direct linear relationship was observed between cLogP and the logarithm of the inhibitory concentration (IC₅₀). As the compounds were made progressively more hydrophilic (lower cLogP), their cell growth inhibitory activity decreased dramatically. This work quantifies the fundamental role that the hydrophobic character of a molecule plays in driving its biological activity.

However, the relationship is not always linear. If a molecule becomes too hydrophobic, it may have poor solubility in aqueous biological fluids, get trapped in fatty tissues, or bind non-specifically to other proteins, which can reduce its efficacy and lead to toxicity. Therefore, optimizing biological activity often involves achieving a precise balance between hydrophobic and hydrophilic characteristics. researchgate.net

Stereochemical Aspects in Structure-Activity Relationships of Butanoic Acid Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity because interactions with chiral biological targets like enzymes and receptors are often stereospecific.

The parent molecule, this compound, is achiral. However, derivatives can be made chiral by introducing substituents onto the butanoic acid chain. For example, substitution at the α- or β-positions of the chain would create a chiral center, resulting in a pair of enantiomers (R and S isomers). It is well-established that different enantiomers of a drug can have vastly different biological activities, with one enantiomer often being significantly more potent than the other (eutomer vs. distomer). This difference arises because only one enantiomer can achieve the optimal three-point attachment and complementary fit with its chiral target.

Beyond chirality, the conformation of the molecule is also a critical stereochemical aspect. The flexible butanoic acid chain can adopt various shapes. The lowest-energy conformation, and the ability of the molecule to adopt the specific "bioactive" conformation required for receptor binding, are key to its efficacy. Crystal structure analysis of a related compound, 4-(3-methoxyphenoxy)butyric acid, shows that the side chain adopts an all-trans conformation. A deviation from this preferred conformation could impact binding affinity. The relative orientation of the phenyl ring and the carboxylic acid, dictated by the chain's conformation, must be optimal for the key binding interactions to occur simultaneously.

Comparative Analysis with Structurally Similar Compounds and Analogs

The structure-activity relationship (SAR) of this compound derivatives can be further understood by comparing their biological activities with structurally similar compounds and analogs. These comparisons help to elucidate the importance of the substitution pattern on the phenyl ring, the nature of the acidic function, and the length of the alkyl chain for their biological effects.

One area where extensive SAR studies have been conducted is on biphenyl (B1667301) butanoic acid derivatives as neprilysin (NEP) inhibitors. nih.govnih.gov Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides. Although these compounds feature a biphenyl core instead of a single phenyl ring, the SAR data on substitutions at the phenyl rings offer valuable insights into the potential impact of substituents on the activity of this compound analogs.

For instance, in a series of substituted biphenyl butanoic acid derivatives, the introduction of a chlorine atom at a specific position of one of the phenyl rings led to a significant 17-fold increase in inhibitory potency against NEP. nih.govnovartis.com This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents on the aromatic ring. The study systematically explored various substituents to probe the S1′ subsite of the enzyme, revealing that while some substitutions enhance potency, others can diminish it. nih.gov

A comparative analysis of selected biphenyl butanoic acid derivatives from this study is presented in the table below. The data illustrates how modifications to the phenyl ring can drastically alter the inhibitory concentration (IC50).

| Compound | R1 | R2 | hNEPIC50 (nM) |

| LBQ657 | (R)-CH3 | H | 6 |

| 29 | (S)-CH3 | Cl | 2 |

| 30 | (R)-CH3 | Cl | 0.3 |

| 4 | H | H | 17 |

| 13 | H | Cl | 1 |

| 16 | H | CH3 | 1 |

This data underscores the profound impact of substitution on the phenyl ring. For example, the addition of a chlorine atom (compound 13 vs. 4) resulted in a 17-fold improvement in potency. nih.gov Similarly, a methyl group (compound 16) had a comparable positive effect. nih.gov The stereochemistry of other parts of the molecule also plays a crucial role, as seen in the difference between compounds 29 and 30. nih.gov While this compound itself was not evaluated in these studies, these findings suggest that the 3,5-dimethoxy substitution pattern would likely have a significant influence on the compound's biological activity, and its efficacy would be highly dependent on the specific target and its binding pocket topology.

In a broader context, various derivatives of butanoic acid have been synthesized and evaluated for a range of biological activities, including antiviral and anticancer properties. biointerfaceresearch.comresearchgate.net These studies often involve modifications of the phenyl ring with different substituents, amidation of the carboxylic acid, or introduction of heterocyclic moieties. For example, studies on 3',4',5'-trimethoxychalcone analogues and 3,4,5-trimethoxyphenyl acrylamides have shown that the trimethoxyphenyl group can be a key pharmacophore for activities such as inhibition of nitric oxide production and interaction with serotonergic receptors. nih.govnih.gov Although the core structures of these compounds are different from this compound, they demonstrate the importance of the methoxy substitution pattern on a phenyl ring for biological activity.

Chemical Derivatization Strategies for Analytical and Research Applications

Derivatization for Enhanced Chromatographic Separation and Detection Sensitivity

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to overcome challenges such as poor chromatographic retention, low ionization efficiency, and inadequate detection sensitivity. For 4-(3,5-Dimethoxyphenyl)butanoic acid, derivatizing the carboxylic acid group can significantly improve its analytical performance. The goal is typically to introduce a moiety that enhances ionization in the mass spectrometer source—often by adding a permanently charged group or a readily ionizable functional group—and improves separation on reverse-phase chromatography columns by increasing the molecule's hydrophobicity. psu.edu

Girard's reagents, such as Girard's Reagent T (GirT), are a class of derivatizing agents that introduce a pre-charged quaternary ammonium (B1175870) group into a target molecule. nih.govacs.org These reagents contain a hydrazide functional group that specifically reacts with aldehydes and ketones to form stable hydrazones. nih.govacs.org

For this compound, direct derivatization with GirT is not feasible as the compound lacks a ketone or aldehyde group. However, this strategy becomes relevant for the analysis of its metabolites that may have undergone oxidation to introduce a carbonyl moiety. The derivatization reaction introduces a permanent positive charge, which dramatically enhances detection sensitivity in positive-ion electrospray ionization mass spectrometry (ESI-MS). acs.org This approach is particularly valuable for detecting low-abundance metabolites in complex biological matrices. acs.orgresearchgate.net

Table 1: Overview of Cationic Derivatization with Girard's Reagent T

| Reagent | Target Functional Group | Reaction Product | Purpose |

|---|

A more direct strategy for derivatizing this compound involves coupling its carboxylic acid group with an amine-containing reagent to form a stable amide bond. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This approach is versatile, allowing for the introduction of various functionalities that enhance analytical detection.

4-Aminomethylquinoline: This reagent introduces a quinoline (B57606) ring system, which is a highly responsive chromophore and fluorophore, enabling sensitive detection by UV or fluorescence detectors.

Dansyl-Piperazine (Dns-Piperazine): Derivatization with Dns-piperazine attaches the dansyl group, a well-known fluorophore, which allows for highly sensitive fluorescence detection. nih.govqascf.com The piperazine (B1678402) linker provides a site for conjugation, and the tertiary amine in the dansyl group can be readily protonated, enhancing ionization for MS detection. nih.govresearchgate.netresearchgate.net

These derivatization methods not only improve detection sensitivity but also enhance the hydrophobicity of the analyte, leading to better retention and separation in reversed-phase liquid chromatography (RPLC). nih.gov

While hydrazine-based reagents are primarily used for carbonyl compounds, they can also be employed to derivatize carboxylic acids. researchgate.net Reagents like 3-Nitrophenylhydrazine (3-NPH) can be coupled to the carboxylic acid group of this compound in the presence of a coupling agent like EDC. nih.govresearchgate.net

The 3-NPH derivatization introduces a nitrophenyl group, which has a high electron affinity. This feature significantly enhances ionization efficiency in negative-ion mode ESI-MS, leading to lower detection limits. nih.govnih.gov The reaction is robust and can be applied to a wide range of carboxylic acids, making it a powerful tool for metabolomics studies where comprehensive profiling of organic acids is required. nih.govacs.org

Table 2: Comparison of Derivatization Reagents for Carboxylic Acid Group

| Reagent Class | Example Reagent | Reaction Mechanism | Enhancement |

|---|---|---|---|

| Amine-based | Dns-Piperazine | Amide bond formation (with EDC) | Fluorescence detection, ESI(+) sensitivity. nih.govqascf.com |

For accurate quantification in mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). When a dedicated SIL-IS for this compound is unavailable, isotope-coded derivatization (ICD) provides an effective alternative. nih.govresearchgate.net

In this strategy, a "heavy" version of a derivatization reagent (e.g., ¹³C-labeled 3-NPH) is used to derivatize a known amount of analytical standard, while the "light" (unlabeled) reagent is used to derivatize the analyte in the sample. acs.orgnih.gov The heavy and light derivatives are then mixed. Because they are chemically identical, they co-elute during chromatography and experience the same ionization efficiency and matrix effects. nih.gov The ratio of the heavy to light peaks in the mass spectrum allows for precise and accurate relative or absolute quantification, correcting for variations in sample preparation and instrument response. nih.govnih.gov

Derivatization for Prodrug Development and Improved Pharmacokinetic Properties (Preclinical)

The prodrug approach is a well-established strategy in drug development to overcome undesirable pharmacokinetic properties of an active pharmaceutical ingredient (API). researchgate.net For this compound, its carboxylic acid group is an ideal handle for chemical modification to create prodrugs with improved characteristics, such as enhanced solubility, increased membrane permeability, or targeted delivery. nih.govwuxiapptec.com

A common preclinical strategy is the formation of esters. By converting the carboxylic acid to an ester (e.g., an ethyl or a glycolyl ester), the polarity of the molecule is reduced. This can increase its lipophilicity, potentially improving its absorption across biological membranes like the gastrointestinal tract or the blood-brain barrier. wuxiapptec.com These ester prodrugs are designed to be stable until they are acted upon by endogenous esterase enzymes in vivo, which hydrolyze the ester bond to release the active parent compound, this compound. wuxiapptec.commdpi.com

Another approach involves creating amide-linked prodrugs, for instance, by coupling the compound with an amino acid. This can modulate the solubility and interaction with membrane transporters. These preclinical strategies aim to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule. nih.gov

Table 3: Preclinical Prodrug Strategies for this compound

| Prodrug Linkage | Example Promoieties | Purpose | Activation Mechanism |

|---|---|---|---|

| Ester | Ethyl, Methyl, Glycolyl | Increase lipophilicity, enhance membrane permeability. wuxiapptec.com | Cleavage by esterase enzymes. |

Derivatization for Bioconjugation and Development of Affinity Probes for Target Identification

To investigate the mechanism of action of this compound, its structure can be derivatized to create chemical tools for target identification and validation. mdpi.com Affinity-based probes (AfBPs) are powerful tools for this purpose. nih.govacs.org An AfBP typically consists of three components: a recognition element (the this compound scaffold), a reactive group (or "warhead") that forms a covalent bond with the biological target, and a reporter tag for detection and enrichment. acs.org

The carboxylic acid group of this compound serves as a convenient attachment point. Using coupling chemistry, a linker containing a reporter tag—such as biotin (B1667282) (for affinity purification) or a fluorescent dye (for imaging)—can be attached. A reactive moiety, such as a fluorosulfonyl group or an acrylamide, can also be incorporated into the structure to enable covalent binding to nucleophilic residues (e.g., lysine (B10760008), cysteine, tyrosine) in the binding pocket of the target protein. nih.govacs.org

Once a target protein is covalently labeled by the probe, the reporter tag allows for its isolation from complex cell lysates and subsequent identification using proteomic techniques like mass spectrometry. This bioconjugation strategy is crucial for elucidating the molecular targets and pathways modulated by the compound. mdpi.com

Future Directions and Research Perspectives for 4 3,5 Dimethoxyphenyl Butanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of specialty chemicals like 4-(3,5-Dimethoxyphenyl)butanoic acid is increasingly scrutinized through the lens of environmental sustainability. Future research will likely pivot from traditional synthetic methods towards greener, more efficient alternatives that minimize waste and energy consumption. mdpi.com

Key areas for exploration include:

Catalyst Innovation : Moving beyond stoichiometric reagents to catalytic systems. This could involve using cost-effective and environmentally benign nickel-based catalysts for cross-coupling reactions or employing biocatalysis, where enzymes mediate specific synthetic steps under mild conditions.

Green Solvents and Conditions : Replacing conventional organic solvents with safer alternatives such as water, bio-based solvents, or supercritical CO2 is a primary goal of green chemistry. jddhs.com Research could focus on developing solvent-free reaction conditions or utilizing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing. mdpi.com

Renewable Feedstocks : A long-term goal is to derive starting materials from renewable biomass sources rather than petroleum. jddhs.comrsc.org Lignin, an abundant natural polyphenol, shares structural similarities with the dimethoxyphenyl moiety and could be investigated as a potential precursor. rsc.org

These approaches aim to create a more sustainable lifecycle for the compound, from its creation to its final application.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Solvent | Dichloromethane, Toluene | Water, Ethanol, Supercritical CO2 | Reduced toxicity and environmental impact. jddhs.com |

| Catalyst | Lewis acids (e.g., AlCl3) | Biocatalysts (Enzymes), Heterogeneous Catalysts | High selectivity, mild reaction conditions, reusability. |

| Energy Source | Conventional heating/reflux | Microwave irradiation, Flow chemistry | Reduced reaction times, lower energy consumption. jddhs.com |

| Starting Materials | Petroleum-derived phenols | Lignin-derived precursors, other biomass | Use of renewable resources, reduced carbon footprint. rsc.org |

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

To understand the biological potential of this compound, it is crucial to determine how it interacts with biological systems at the most fundamental levels. Future mechanistic studies will employ high-resolution and dynamic techniques to map its journey and actions within the cell.

Subcellular Localization : Advanced microscopy techniques are essential for visualizing where the compound accumulates within a cell. Fluorescence microscopy, potentially using a fluorescently tagged version of the compound, can provide initial insights. numberanalytics.comresearchgate.net For higher resolution, super-resolution microscopy techniques like STED or STORM could pinpoint its location to specific organelles such as mitochondria or the endoplasmic reticulum. numberanalytics.com

Molecular Binding Mode : Identifying the precise way this compound binds to its molecular target is key. If the target is a protein, techniques like X-ray crystallography or NMR spectroscopy can resolve the three-dimensional structure of the compound-protein complex. nih.gov Computational methods, particularly all-atom molecular dynamics (MD) simulations, can complement these experimental approaches by modeling the dynamic behavior of the binding interaction over time, providing insights into the stability and thermodynamics of the complex. nih.govoup.com

These studies are fundamental to understanding the structure-activity relationship and provide a rational basis for designing more effective derivatives. nih.gov

Integration of Multi-Omics Data in Preclinical Biological Activity Profiling

A single-target view is often insufficient to understand the full biological impact of a small molecule. Multi-omics approaches offer a holistic, systems-level perspective by simultaneously analyzing changes across different molecular layers within a cell or organism upon treatment with the compound. nygen.ionashbio.com

Transcriptomics : Measures changes in gene expression (mRNA levels), revealing which genes are activated or suppressed by the compound.

Proteomics : Analyzes alterations in the abundance and post-translational modifications of proteins, the functional machinery of the cell. creative-proteomics.com

Metabolomics : Profiles the levels of small-molecule metabolites, providing a snapshot of the cell's metabolic state and how it is perturbed by the compound. creative-proteomics.com